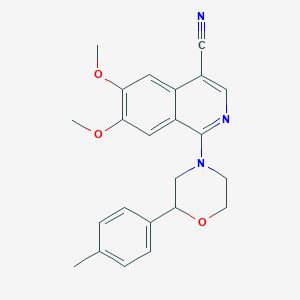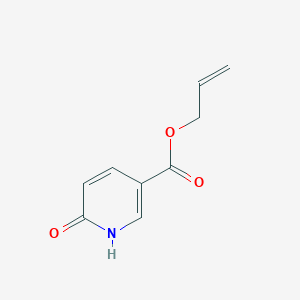
2-Propen-1-yl 1,6-dihydro-6-oxo-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the dihydropyridine ring, which also contains a keto group at the 6-position and a carboxylate group at the 3-position. Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyl 6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of an appropriate enamino ketone or aldehyde with 2-cyanoacetamide in the presence of a base. This reaction proceeds through a conjugate addition followed by intramolecular cyclization to form the dihydropyridine ring . Another method involves the use of b-keto esters and 2-cyano-3,3-bis(methylthio)acrylamides, which undergo a one-pot reaction mediated by potassium hydrogen carbonate .
Industrial Production Methods
Industrial production of this compound can be achieved through a hydrothermal reaction carried out at high temperatures. For example, a mixture of 2-chloro-5-trifluoromethylpyridine and water is heated in a hydrothermal reaction kettle at 100-180°C for 24-72 hours. The resulting product is then cooled to room temperature to obtain white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which can be further modified to obtain the allyl derivative .
Análisis De Reacciones Químicas
Types of Reactions
Allyl 6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The keto group at the 6-position can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include:
Oxidation: 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Reduction: 6-hydroxy-1,6-dihydropyridine-3-carboxylate.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Allyl 6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cardiovascular diseases.
Industry: Used in the synthesis of various agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of allyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium channels, which are involved in the regulation of vascular tone and cardiac function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to allyl 6-oxo-1,6-dihydropyridine-3-carboxylate include:
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A related compound with similar structural features but different biological activities.
6-hydroxy-1,6-dihydropyridine-3-carboxylate: A reduced form of the compound with a hydroxyl group instead of a keto group.
1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: A compound with a similar allyl group but different core structure
Uniqueness
The uniqueness of allyl 6-oxo-1,6-dihydropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group allows for further functionalization, while the keto and carboxylate groups provide sites for various chemical reactions. This makes the compound a versatile building block in synthetic chemistry and a valuable candidate for drug development .
Propiedades
Número CAS |
191157-26-3 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
prop-2-enyl 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-5-13-9(12)7-3-4-8(11)10-6-7/h2-4,6H,1,5H2,(H,10,11) |
Clave InChI |
TXTXEFXNSAYSSL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


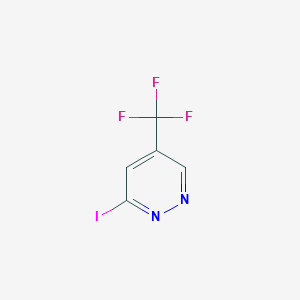
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
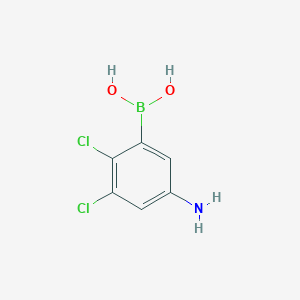

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
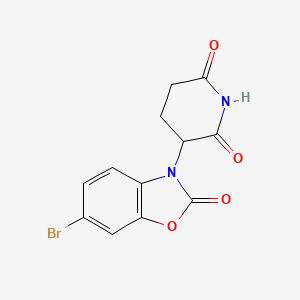
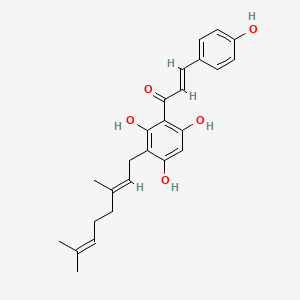
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
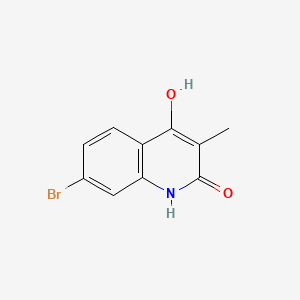
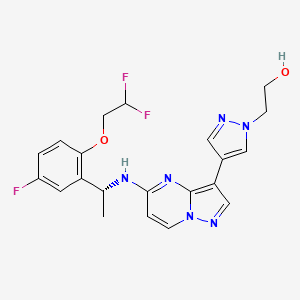
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
